

Technical Application Note: Total Synthesis of *rac*-Falcarinol via Cadiot-Chodkiewicz Coupling

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Compound of Interest

Compound Name: *rac*-Falcarinol

CAS No.: 4117-12-8

Cat. No.: B030405

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Abstract & Strategic Overview

Falcarinol (Panaxynol) is a bioactive C17-polyacetylene found in *Panax ginseng* and *Daucus carota*. It exhibits significant anti-inflammatory, anti-platelet-aggregatory, and cytotoxic activities. However, its isolation from natural sources is low-yielding, and the molecule is prone to polymerization and oxidation.

This application note details a robust, scalable total synthesis of ***rac*-falcarinol**. Unlike routes relying on unstable polyne precursors, this protocol employs a convergent strategy centered on the Cadiot-Chodkiewicz cross-coupling. This method allows for the late-stage assembly of the sensitive diyne moiety, minimizing handling losses.

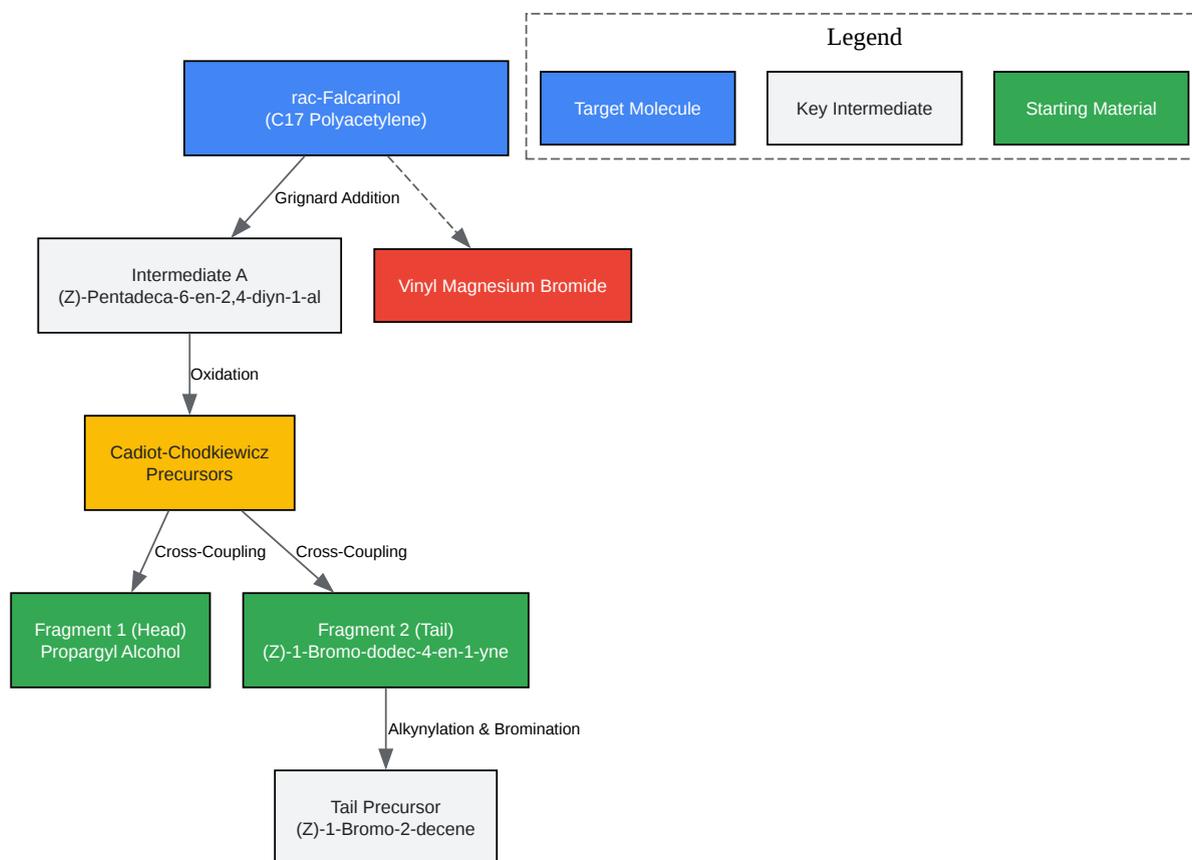
Key Synthetic Challenges:

- **Stereoselectivity:** Establishing the (Z)-alkene geometry at C9.
- **Chemoselectivity:** Preventing homocoupling during diyne formation.
- **Stability:** Handling the photosensitive and heat-labile conjugated diyne system.

Retrosynthetic Analysis

The strategy disconnects the molecule into three robust fragments, assembled linearly to maintain the integrity of the unsaturation.

- Disconnection A: Nucleophilic addition of a vinyl group to the C3 aldehyde.
- Disconnection B: Cadiot-Chodkiewicz coupling between the propargylic head and the lipophilic tail.
- Disconnection C: Nucleophilic displacement to install the terminal alkyne on the (Z)-alkene tail.



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Figure 1: Retrosynthetic logic flow for **rac-falcarinol**, highlighting the convergent Cadiot-Chodkiewicz step.

Detailed Experimental Protocols

Phase 1: Synthesis of the Lipophilic Tail (Fragments A & B)

This phase constructs the C12 hydrocarbon chain containing the critical (Z)-alkene and the terminal bromoalkyne functionality.

Step 1.1: Preparation of (Z)-2-Decen-1-ol

Objective: Create the cis-alkene geometry.

- Reagents: 2-Decyn-1-ol (10.0 g, 64.8 mmol), Lindlar catalyst (500 mg), Quinoline (1.0 mL), Methanol (100 mL).
- Procedure:
 - Dissolve 2-decyn-1-ol in methanol in a hydrogenation flask.
 - Add quinoline (poison) and Lindlar catalyst.
 - Stir under H₂ atmosphere (balloon pressure) at room temperature.
 - Monitor: Check by TLC/GC every 30 mins. Reaction typically completes in 2–4 hours. Over-reduction leads to the saturated alcohol.
 - Workup: Filter through a Celite pad. Concentrate filtrate in vacuo.
 - Purification: Flash chromatography (Hexanes/EtOAc 9:1).
 - Yield: ~95% (Clear oil).

Step 1.2: Conversion to (Z)-1-Bromo-2-decene

Objective: Activate the alcohol for nucleophilic displacement.

- Reagents: (Z)-2-Decen-1-ol (from 1.1), PBr₃ (0.4 equiv), Et₂O (anhydrous).
- Procedure:
 - Dissolve alcohol in Et₂O at 0°C under Argon.
 - Add PBr₃ dropwise.[1] Maintain temperature < 5°C.
 - Stir for 2 hours at 0°C.
 - Quench: Pour onto ice/water. Extract with Et₂O. Wash with NaHCO₃ and brine.
 - Note: The allylic bromide is unstable; use immediately in Step 1.3.

Step 1.3: Synthesis of (Z)-Dodec-4-en-1-yne

Objective: Install the terminal alkyne (4 carbons extended).

- Reagents: Lithium acetylide-ethylenediamine complex (2.0 equiv), DMSO (anhydrous).
- Procedure:
 - Suspend Li-acetylide complex in DMSO at 0°C.
 - Add (Z)-1-bromo-2-decene dropwise.
 - Allow to warm to room temperature and stir for 3 hours.
 - Quench: Add water carefully. Extract with Pentane (to remove DMSO easily).
 - Yield: ~80% over two steps.[2][3]

Step 1.4: Terminal Alkyne Bromination

Objective: Create the electrophilic partner for Cadiot-Chodkiewicz coupling.

- Reagents: (Z)-Dodec-4-en-1-yne, NBS (1.1 equiv), AgNO₃ (0.05 equiv), Acetone.
- Procedure:

- Dissolve alkyne in acetone. Add NBS and AgNO₃.^{[4][5]}
- Stir at room temperature for 2 hours in the dark (wrap flask in foil).
- Workup: Filter precipitate. Concentrate. Dissolve residue in hexane, wash with water.
- Product: (Z)-1-Bromo-dodec-4-en-1-yne.
- Safety: Haloalkynes can be explosive. Do not distill. Store in solution at -20°C.

Phase 2: Cadiot-Chodkiewicz Coupling & Final Assembly

This phase couples the tail to the polar head group and establishes the final stereocenter (racemic).

Step 2.1: Cadiot-Chodkiewicz Coupling

Objective: Formation of the unsymmetrical diyne.^{[6][7][8]}

Component	Role	Equivalents
Propargyl Alcohol	Nucleophile (Alkyne A)	1.5
(Z)-1-Bromo-dodec-4-en-1-yne	Electrophile (Alkyne B)	1.0
CuCl	Catalyst	0.05
NH ₂ OH·HCl	Reducing Agent (maintains Cu(I))	0.1
Ethylamine (70% aq)	Base/Solvent	Excess

Protocol:

- Setup: Flame-dry a 3-neck flask. Purge with Argon.
- Catalyst Solution: Add EtNH₂ solution. Add CuCl and NH₂OH^[9]·HCl. The solution should be clear/yellow. If blue (Cu(II)), add more hydroxylamine.

- Addition A: Add Propargyl alcohol (dissolved in minimal MeOH) to the catalyst solution at 0°C.
- Addition B: Add the bromoalkyne (from Step 1.4, dissolved in MeOH) dropwise over 30 minutes.
 - Critical: Slow addition prevents homocoupling of the bromoalkyne.
- Reaction: Stir at 10°C for 2 hours.
- Workup: Quench with saturated NH₄Cl. Extract with Et₂O.
- Purification: Flash chromatography (Hexanes/EtOAc 4:1).
- Result: (Z)-Pentadeca-6-en-2,4-diyn-1-ol.

Step 2.2: Mild Oxidation

Objective: Convert primary alcohol to aldehyde without isomerizing the double bond or decomposing the diyne.

- Reagents: Activated MnO₂ (10 equiv), CH₂Cl₂.
- Procedure:
 - Dissolve the diyne-ol in CH₂Cl₂.
 - Add MnO₂. Stir vigorously at room temperature.
 - Monitor: TLC usually shows conversion in 1–2 hours.
 - Workup: Filter through Celite. Concentrate in vacuo (do not heat >30°C).
 - Product: (Z)-Pentadeca-6-en-2,4-diyn-1-al.

Step 2.3: Grignard Addition (Final Step)

Objective: Install the vinyl group and create the C3 alcohol.

- Reagents: Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv), THF (anhydrous).

- Procedure:
 - Dissolve the aldehyde in anhydrous THF at -78°C .
 - Add VinylMgBr dropwise.
 - Stir at -78°C for 1 hour, then warm to 0°C .
 - Quench: Saturated NH_4Cl solution.
 - Extraction: Extract with Et_2O . Dry over MgSO_4 .
 - Purification: Flash chromatography (Hexanes/ EtOAc 8:2).
 - Final Product: **rac-Falcarinol** (Colorless to pale yellow oil).

Analytical Validation

Parameter	Expected Data for rac-Falcarinol
Physical State	Pale yellow viscous oil (unstable at RT)
UV-Vis	230, 242, 256, 284 nm (Characteristic diyne fine structure)
IR (Neat)	3350 (OH), 2250 (w, C C), 1640 (C=C) cm^{-1}
^1H NMR (CDCl_3)	5.95 (ddd, H-2), 5.50 (m, H-9/10), 4.95 (d, H-3), 5.2-5.4 (terminal vinyl)
^{13}C NMR	Characteristic diyne carbons at 65–80 ppm

Safety & Stability Guidelines

WARNING: Polyacetylenes are high-energy compounds.

- Explosion Hazard: Concentrated bromoalkynes and diynes can decompose explosively. Never distill these compounds to dryness. Always keep them in solution during storage.
- Polymerization: Falcarinol polymerizes rapidly upon exposure to light and air.
 - Storage: Store pure compound as a dilute solution in Benzene or Hexane at -80°C under Argon.
 - Handling: Wrap all flasks in aluminum foil. Use amber glassware where possible.
- Skin Irritant: Falcarinol is a potent contact allergen (cause of "Pickle-packer's vesicular dermatitis"). Double-gloving (Nitrile) is mandatory.

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